6-Cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
6-Cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
GSK-A is an inhibitor of the Histone Lysine Methyltransferase EZH2.
Brand Name:
Vulcanchem
CAS No.:
923894-97-7
VCID:
VC0529535
InChI:
InChI=1S/C21H25N5O2/c1-11(2)26-19-17(10-23-26)15(8-18(25-19)14-5-6-14)20(27)22-9-16-12(3)7-13(4)24-21(16)28/h7-8,10-11,14H,5-6,9H2,1-4H3,(H,22,27)(H,24,28)
SMILES:
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C
Molecular Formula:
C21H25N5O2
Molecular Weight:
379.5 g/mol
6-Cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 923894-97-7
Inhibitors
VCID: VC0529535
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 923894-97-7 |
---|---|
Product Name | 6-Cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Molecular Formula | C21H25N5O2 |
Molecular Weight | 379.5 g/mol |
IUPAC Name | 6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C21H25N5O2/c1-11(2)26-19-17(10-23-26)15(8-18(25-19)14-5-6-14)20(27)22-9-16-12(3)7-13(4)24-21(16)28/h7-8,10-11,14H,5-6,9H2,1-4H3,(H,22,27)(H,24,28) |
Standard InChIKey | HNHUNRACMOTTER-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C |
Canonical SMILES | CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C |
Appearance | Solid powder |
Description | GSK-A is an inhibitor of the Histone Lysine Methyltransferase EZH2. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GSK-A; GSK A; GSKA; |
Reference | 1: Fraley KJ, Abberley L, Hottenstein CS, Ulicne JJ, Citerone DR, Szapacs ME. The Gyrolab™ immunoassay system: a platform for automated bioanalysis and rapid sample turnaround. Bioanalysis. 2013 Jul;5(14):1765-74. doi: 10.4155/bio.13.145. PubMed PMID: 23862708. 2: Cheng Z, Zhang J, Liu H, Li Y, Zhao Y, Yang E. Central nervous system penetration for small molecule therapeutic agents does not increase in multiple sclerosis- and Alzheimer's disease-related animal models despite reported blood-brain barrier disruption. Drug Metab Dispos. 2010 Aug;38(8):1355-61. doi: 10.1124/dmd.110.033324. Epub 2010 Apr 28. PubMed PMID: 20427691. 3: Fries HE, Aiello M, Evans CA. Use of a variably sensitive selected reaction monitoring method to extend the linear dynamic range for quantitative high-performance liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2007;21(3):369-74. PubMed PMID: 17206741. |
PubChem Compound | 9269197 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume